Asebotoxin II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

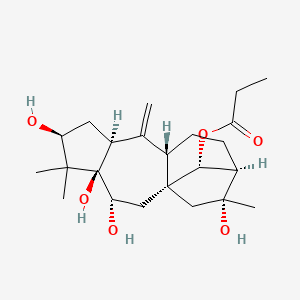

Asebotoxin II is a complex organic compound characterized by its unique tetracyclic structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Asebotoxin II typically involves multi-step organic synthesis. The process begins with the preparation of the tetracyclic core, followed by the introduction of hydroxyl groups through selective oxidation reactions. The final step involves esterification with propanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as continuous flow synthesis to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are employed.

Major Products

Applications De Recherche Scientifique

Pharmacological Applications

Cardiotonic Effects

Asebotoxin II exhibits significant cardiotonic properties. Research indicates that it interacts with voltage-gated sodium channels, leading to prolonged depolarization of cardiac cells. This mechanism enhances cardiac contractility, making it a candidate for studying inotropic agents. In guinea pig models, this compound demonstrated a positive inotropic effect, which was correlated with its structural characteristics, particularly the presence of specific hydroxyl groups that enhance its potency .

Antimicrobial Activity

Emerging studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, secondary metabolites derived from Rhododendron simsii, which share structural similarities with grayanotoxins, exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound and its analogs could be explored further as natural antimicrobial agents .

Toxicological Implications

Toxicity Profile

this compound is known for its toxicity, which can lead to severe health effects upon ingestion. Symptoms of poisoning include bradycardia and respiratory depression, primarily due to its action on the central nervous system and vagal pathways. Studies have shown that doses as low as 50 mg can induce significant physiological changes in animal models . The lethal dose (LD50) has been established through various studies, providing critical data for understanding its safety profile .

Case Studies

Several case studies have documented instances of "mad honey disease," a condition resulting from the consumption of honey containing grayanotoxins, including this compound. These reports detail symptoms such as hypotension and neurological disturbances following honey ingestion from regions where Rhododendron species are prevalent .

Table 1: Summary of Biological Activities of this compound

Future Research Directions

The potential applications of this compound extend beyond its current understanding. Future research could focus on:

- Therapeutic Development : Investigating this compound as a lead compound for developing new cardiotonic drugs.

- Antimicrobial Exploration : Further isolating and characterizing derivatives of this compound for their antimicrobial properties.

- Toxicological Studies : Comprehensive studies to elucidate the mechanisms behind this compound's toxicity and its effects on human health.

Mécanisme D'action

The mechanism of action of Asebotoxin II involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The tetracyclic core provides structural rigidity, allowing the compound to fit into specific binding sites and exert its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- [(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate

- [(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate

Uniqueness

The uniqueness of Asebotoxin II lies in its specific ester functional group and the precise arrangement of hydroxyl groups. These features confer distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Propriétés

Formule moléculaire |

C23H36O6 |

|---|---|

Poids moléculaire |

408.5 g/mol |

Nom IUPAC |

[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate |

InChI |

InChI=1S/C23H36O6/c1-6-18(26)29-19-14-8-7-13-12(2)15-9-16(24)20(3,4)23(15,28)17(25)10-22(13,19)11-21(14,5)27/h13-17,19,24-25,27-28H,2,6-11H2,1,3-5H3/t13-,14+,15-,16-,17+,19+,21+,22-,23-/m0/s1 |

Clé InChI |

VVXZWGWGAMWPOU-GTPZWBMOSA-N |

SMILES |

CCC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)CC(C4(C)C)O)O)O)CC2(C)O |

SMILES isomérique |

CCC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H](C3=C)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |

SMILES canonique |

CCC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)CC(C4(C)C)O)O)O)CC2(C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.